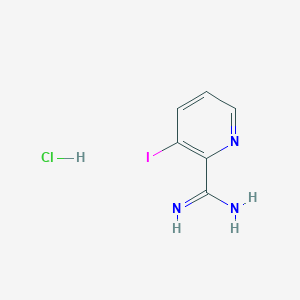

3-Iodopicolinimidamide hydrochloride

Description

Contextualization within Picolinimidamide (B1582038) Derivatives Research

Picolinimidamide derivatives belong to the broader class of amidines, which are characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. The picolinimidamide scaffold, specifically, incorporates a pyridine (B92270) ring, which is a common motif in a vast array of biologically active compounds.

Research into picolinimidamide derivatives has revealed a diverse range of potential therapeutic applications. For instance, various substituted picolinamidines have been synthesized and investigated for their antiproliferative activity against cancer cell lines. nih.gov Studies have shown that certain derivatives can induce cytotoxic effects in leukemia, colon cancer, and non-small cell lung cancer cell lines. nih.gov The general synthesis of these compounds often involves the treatment of a corresponding picolinonitrile with a strong base like lithium trimethylsilylamide, followed by a deprotection step. nih.gov

Furthermore, other related picolinamide (B142947) derivatives have been explored as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases. researchgate.net This existing body of research on picolinimidamide derivatives provides a fertile ground for hypothesizing the potential biological activities of 3-Iodopicolinimidamide hydrochloride.

Significance of Iodinated Pyridine Scaffolds in Medicinal Chemistry and Chemical Biology

The incorporation of a halogen atom, particularly iodine, into a pyridine ring can significantly influence the physicochemical properties of a molecule. ontosight.ai Iodinated pyridine scaffolds are of particular interest in medicinal chemistry for several reasons. The iodine atom can act as a "heavy atom" for X-ray crystallography, aiding in the determination of the three-dimensional structure of drug-target complexes.

Moreover, iodine can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its biological target. This property is increasingly being exploited in rational drug design. The presence of an iodine atom can also modulate the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Pyridine-based ring systems are one of the most extensively used heterocycles in drug design, owing to their profound effect on pharmacological activity. nih.govnih.gov There are numerous approved pharmaceuticals that contain a pyridine or dihydropyridine (B1217469) scaffold, highlighting their therapeutic importance. nih.govnih.gov

Overview of Current Research Trajectories for this compound

Given the limited direct research on this compound, current research trajectories are largely projected from the known activities of its constituent chemical motifs. The primary areas of potential investigation include:

Anticancer Drug Discovery: Building upon the demonstrated antiproliferative effects of other picolinamidine derivatives, this compound is a candidate for screening against various cancer cell lines. nih.gov The influence of the 3-iodo substitution on activity and selectivity would be of particular interest.

Enzyme Inhibition Studies: The picolinimidamide core suggests potential for enzyme inhibition. Investigations could target enzymes where related amidine or pyridine structures have shown activity, such as proteases, kinases, or transferases.

Chemical Probe Development: The iodinated pyridine scaffold makes this compound a potential candidate for development as a chemical probe. It could be used to study biological systems, with the iodine atom serving as a useful handle for detection or for elucidating binding interactions.

Synthetic Methodology: The synthesis of this compound and its analogs can itself be a research focus, aiming to develop efficient and scalable synthetic routes for this class of compounds.

The following table provides a summary of the key structural features of this compound and their potential implications for research.

| Structural Feature | Parent Class | Known Significance/Activity | Potential Research Trajectory for this compound |

| Picolinimidamide | Amidines | Antiproliferative, Enzyme Inhibition | Investigation of anticancer and enzyme inhibitory properties. |

| Iodinated Pyridine | Halogenated Heterocycles | Halogen bonding, Modulation of physicochemical properties, Bioisosteric replacement | Use in structure-activity relationship (SAR) studies, development of selective ligands, and as a chemical probe. |

As research progresses, it is anticipated that the unique combination of the picolinimidamide functional group and the iodinated pyridine ring in this compound will lead to the discovery of novel biological activities and applications.

Structure

3D Structure of Parent

Properties

CAS No. |

1179362-93-6 |

|---|---|

Molecular Formula |

C6H7ClIN3 |

Molecular Weight |

283.50 g/mol |

IUPAC Name |

3-iodopyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C6H6IN3.ClH/c7-4-2-1-3-10-5(4)6(8)9;/h1-3H,(H3,8,9);1H |

InChI Key |

WXILCGJDZAHDOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)I.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of 3-Iodopicolinimidamide Hydrochloride

The primary synthetic routes to this compound involve a sequence of reactions starting from readily available precursors. These strategies are designed to first build the iodinated pyridine (B92270) core, followed by the introduction of the imidamide functional group, and finally, salt formation.

The journey towards this compound typically begins with the synthesis of a key precursor, 3-iodopicolinic acid. This intermediate serves as a versatile building block for the elaboration of the final compound. chemimpex.com The synthesis of 3-iodopicolinic acid itself can be achieved through various methods, often starting from simpler pyridine derivatives. Once obtained, 3-iodopicolinic acid can be derivatized through several pathways to introduce the nitrogen-containing functionalities required for the imidamide group.

A common strategy involves the conversion of the carboxylic acid group into other functional groups that are more amenable to the formation of the imidamide moiety. These transformations are summarized in the table below.

Table 1: Derivatization of 3-Iodopicolinic Acid

| Starting Material | Reagents and Conditions | Product | Purpose |

|---|---|---|---|

| 3-Iodopicolinic acid | SOCl₂, heat; then NH₄OH | 3-Iodopicolinamide (B13653849) | Formation of the amide precursor |

| 3-Iodopicolinic acid | 1. SOCl₂, heat 2. CH₃OH, reflux | Methyl 3-iodopicolinate | Esterification for subsequent amidation |

One of the most direct routes proceeds through the corresponding amide, 3-iodopicolinamide. This can be synthesized by first converting 3-iodopicolinic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂), followed by amination with ammonia (B1221849). youtube.com Alternatively, direct amidation of the carboxylic acid can be achieved using various modern catalytic methods. numberanalytics.comorganic-chemistry.orgnih.gov Another approach is the esterification of 3-iodopicolinic acid to its methyl ester, for example, by refluxing in methanol (B129727) with a catalytic amount of acid. umsl.edu This ester can then be converted to the amide by reaction with ammonia. nih.govmdpi.com

The resulting 3-iodopicolinamide can then be dehydrated to form 3-iodopicolinonitrile. This nitrile is a crucial intermediate for the introduction of the imidamide group via the Pinner reaction and other related methodologies. bldpharm.com

With the precursor, typically 3-iodopicolinonitrile, in hand, the next critical step is the introduction of the imidamide functional group. Several methods are available for this transformation, with the Pinner reaction being a classic and widely used approach. nrochemistry.comwikipedia.orgorganic-chemistry.org

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, usually hydrogen chloride, to form an imino ester hydrochloride salt (a Pinner salt). wikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia to yield the desired amidine (imidamide). nrochemistry.com The general scheme for the Pinner reaction is as follows:

Formation of the Imino Ester Hydrochloride: 3-Iodopicolinonitrile is reacted with an alcohol (e.g., ethanol) and anhydrous hydrogen chloride.

Amination: The resulting imino ester hydrochloride is then treated with ammonia to form 3-iodopicolinimidamide.

Table 2: Key Steps in the Pinner Synthesis of 3-Iodopicolinimidamide

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 3-Iodopicolinonitrile, Ethanol | Anhydrous HCl | Ethyl 3-iodopicolinimidate hydrochloride |

Beyond the traditional Pinner reaction, other methodologies for the synthesis of amidines from nitriles have been developed. lookchem.comorganic-chemistry.orgorganic-chemistry.org These include direct catalytic additions of ammonia or amines to nitriles, often employing transition metal catalysts or strong bases. mdpi.comcore.ac.uk For instance, copper-catalyzed protocols have been shown to be effective for the nucleophilic addition of amines to nitriles. mdpi.com Lewis acid-promoted variations of the Pinner reaction have also been reported, which can offer milder reaction conditions. d-nb.infonih.gov Another approach involves the conversion of the nitrile to an amidoxime, which is then reduced to the amidine. lookchem.com

The final step in the synthesis is the formation of the hydrochloride salt. The free base of 3-iodopicolinimidamide, like most amidines, can be unstable and difficult to handle and purify. Conversion to a hydrochloride salt enhances its stability, crystallinity, and solubility in polar solvents, which is highly advantageous for its use in research. tcichemicals.com

The salt formation is typically a straightforward acid-base reaction. The 3-iodopicolinimidamide free base is dissolved in a suitable organic solvent, and a solution of hydrogen chloride (HCl) in an anhydrous solvent (e.g., diethyl ether or dioxane) is added. The hydrochloride salt then precipitates out of the solution and can be collected by filtration. The use of anhydrous conditions is crucial to prevent hydrolysis of the product.

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency and scalability of the synthesis of this compound and its derivatives, researchers are exploring advanced synthetic strategies and process optimization techniques.

Catalyst Selection: In steps such as the amidation of 3-iodopicolinic acid or the addition of ammonia to 3-iodopicolinonitrile, the choice of catalyst can significantly impact reaction rates and yields. mdpi.comnih.gov

Reaction Conditions: Optimization of parameters like temperature, solvent, and reaction time for each step is crucial. For instance, in the Pinner reaction, maintaining low temperatures during the formation of the imino ester salt can prevent side reactions. wikipedia.org

Purification Techniques: Developing efficient purification methods at each stage, such as crystallization or chromatography, is vital to ensure the purity of intermediates and the final product, which in turn can improve the yield of subsequent steps.

One-Pot Procedures: Combining multiple reaction steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency and reduce waste. For example, the formation of the imino ester and its subsequent amination in the Pinner synthesis could potentially be streamlined.

While the chemical synthesis of the core structure is well-established, chemoenzymatic approaches offer a powerful tool for the synthesis of specific derivatives of 3-iodopicolinimidamide with high selectivity. numberanalytics.com Enzymes, such as lipases and proteases, can be employed to catalyze specific transformations under mild conditions. nih.gov

For instance, in the synthesis of amide precursors, enzymes can be used for the highly selective amidation of a derivatized picolinic acid. numberanalytics.com This can be particularly useful when dealing with substrates that have multiple reactive sites, as the enzyme can target a specific functional group, avoiding the need for protecting groups. While the direct enzymatic synthesis of the imidamide group is less common, enzymes could be used to synthesize chiral precursors or to resolve racemic mixtures of derivatives, offering access to enantiomerically pure compounds.

Regioselective Functionalization Strategies

The regioselectivity of functionalization reactions on the 3-iodopyridine (B74083) scaffold is governed by the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, particularly from the α (2- and 6-) and γ (4-) positions, making the β (3- and 5-) positions comparatively more electron-rich. This inherent electronic distribution influences the site of further chemical modifications.

In the context of 3-iodopyridine derivatives, electrophilic substitution is generally challenging due to the deactivated ring system. However, when such reactions do occur, the position of the iodine atom can influence the regioselectivity of the incoming electrophile. More commonly, the iodine atom itself serves as a handle for regioselective transformations, primarily through cross-coupling reactions. The carbon-iodine bond at the 3-position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Strategies for regioselective functionalization often involve metal-catalyzed processes where the iodo group directs the reaction to the C-3 position. For instance, palladium-catalyzed cross-coupling reactions are a versatile tool for introducing a wide range of substituents at this position. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high regioselectivity, preserving the core picolinimidamide (B1582038) structure while modifying the pyridine ring.

Utilization of this compound in Organic Synthesis

This compound is a valuable building block in organic synthesis, serving as both a versatile reagent and a precursor for more complex molecular architectures. Its utility stems from the presence of the reactive carbon-iodine bond and the coordinating picolinimidamide moiety.

Reagent and Ligand Applications in Cross-Coupling Reactions (e.g., Nickel-Catalyzed Carbon-Nitrogen Bond Formation)

The picolinimidamide scaffold, a derivative of picolinamide (B142947), is recognized for its ability to act as a ligand in transition metal catalysis. Nitrogen- and oxygen-based ligands are increasingly sought after for reactions catalyzed by first-row transition metals like nickel. nih.gov Picolinamide and related structures have been successfully employed as ligands in nickel-catalyzed reductive cross-coupling reactions. chempanda.com

Given this precedent, this compound can be envisioned to serve as a ligand in various cross-coupling reactions. The amidine and pyridine nitrogen atoms can chelate to a metal center, influencing its reactivity and selectivity. In the context of nickel-catalyzed carbon-nitrogen (C-N) bond formation, such ligands can facilitate the coupling of aryl halides with amines. mit.edu The electronic properties of the ligand, which can be tuned by substituents on the pyridine ring, play a crucial role in the efficiency of the catalytic cycle. While phosphine (B1218219) ligands have been traditionally dominant, nitrogen-based ligands are gaining prominence, particularly for nickel and copper-catalyzed systems. nih.gov

The table below summarizes the application of related pyridine-based ligands in nickel-catalyzed cross-coupling reactions, suggesting the potential role of this compound.

| Ligand Type | Reaction Type | Metal Catalyst | Substrates | Reference |

| Picolinamide | Reductive Cross-Coupling | Nickel | (Hetero)aryl bromides, cyclopropyl (B3062369) bromide | chempanda.com |

| Amidine | Cross-Electrophile Coupling | Nickel | Aryl halides, alkyl halides | nih.gov |

| Bidentate Phosphine | C-N Cross-Coupling | Nickel | Aryl triflates, aryl amines | mit.edu |

This table is generated based on data for related pyridine-based ligands to infer the potential applications of this compound.

Precursor for Novel Heterocyclic Systems and Analogs

The 3-iodopyridine moiety is a well-established precursor for the synthesis of a variety of heterocyclic compounds and natural product analogs. chempanda.comscientificlabs.co.uksigmaaldrich.com The carbon-iodine bond provides a reactive site for the construction of new rings and the introduction of diverse functional groups through reactions such as Suzuki, Sonogashira, and Heck couplings.

For example, 3-iodopyridine is a key intermediate in the synthesis of pyridine alkaloids like theonelladins and xestamines. chempanda.comsigmaaldrich.com By analogy, this compound can serve as a starting material for the synthesis of novel, more complex heterocyclic systems that incorporate the picolinimidamide functionality. This functional group can impart unique biological activities or material properties to the resulting molecules. Microwave-assisted coupling of 3-iodopyridine with various heterocycles has been shown to be an effective method for generating N-3-pyridinyl-substituted compounds. scientificlabs.co.uk A similar strategy could be employed with this compound to access a library of novel heterocyclic structures.

The following table illustrates the use of 3-iodopyridine as a precursor, highlighting the potential synthetic pathways available for this compound.

| Precursor | Reaction Type | Resulting Compound Class | Reference |

| 3-Iodopyridine | Microwave-assisted coupling | N-3-pyridinyl-heterocycles | scientificlabs.co.uk |

| 3-Iodopyridine | Various cross-couplings | Pyridine alkaloids (e.g., theonelladins) | chempanda.comsigmaaldrich.com |

| 3-Iodoimidazo[1,2-a]pyridines | Suzuki cross-coupling | 3-Arylimidazo[1,2-a]pyridines | researchgate.net |

This table showcases the utility of the 3-iodopyridine scaffold in heterocyclic synthesis, suggesting analogous applications for this compound.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment in Research

High-resolution spectroscopic methods are indispensable for the initial confirmation of a synthesized compound's structure and for assessing its purity. These techniques provide detailed information about the molecular formula and the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy would be the primary tools for elucidating the molecular structure of 3-Iodopicolinimidamide hydrochloride.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the imidamide group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitrogen atom and the iodine substituent. Spin-spin coupling patterns between adjacent protons would confirm their relative positions on the pyridine ring.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.

Purity Assessment: Quantitative ¹H NMR (qNMR) could be employed to determine the purity of the compound with high accuracy by integrating the signals of the analyte against a certified internal standard. researchgate.netnih.govsigmaaldrich.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn allows for the confirmation of the elemental composition.

The isotopic pattern observed in the mass spectrum would be a key indicator of the presence of the iodine atom, as iodine is monoisotopic (¹²⁷I). libretexts.orglibretexts.orgjove.com The presence of chlorine from the hydrochloride salt would also be evident from its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.orglibretexts.orgjove.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further corroborate the proposed structure by identifying characteristic fragments of the molecule. researchgate.net

A representative data table for the kind of information that would be gathered is shown below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring, with chemical shifts and coupling constants indicative of a 3-iodo substitution pattern. Signals for the NH and NH₂ protons of the imidamide group. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the carbon bearing the iodine atom. |

| HRMS | A molecular ion peak corresponding to the exact mass of the protonated 3-Iodopicolinimidamide cation, confirming the molecular formula C₆H₇IN₃. |

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This method would provide unambiguous proof of the molecular structure and reveal detailed information about the conformation and intermolecular interactions.

A successful crystallographic study would yield the precise bond lengths, bond angles, and torsion angles within the this compound molecule. This data would reveal the preferred conformation of the molecule in the solid state, including the planarity of the pyridine ring and the orientation of the imidamide substituent. The analysis of the crystal packing would describe how individual molecules are arranged in the crystal lattice, which is governed by various intermolecular forces.

The crystal structure would allow for a detailed analysis of the non-covalent interactions that stabilize the crystal lattice. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The protonated imidamide group and the chloride anion would be expected to participate in a network of strong hydrogen bonds, which would likely be a dominant feature of the crystal packing.

Halogen Bonding: The iodine atom on the pyridine ring is a potential halogen bond donor. rsc.orgresearchgate.netnih.govacs.orgpsu.edu It could form interactions with electron-rich atoms such as the nitrogen of the pyridine ring or the chloride anion of a neighboring molecule. The geometry of this interaction (the C-I···X angle) would be characteristic of a halogen bond.

π-stacking: The aromatic pyridine rings could engage in π-stacking interactions, where the rings are arranged in a parallel or offset fashion. rsc.orgnih.govresearchgate.netresearchgate.netwikipedia.org The centroid-to-centroid distance between stacked rings would be a key parameter in characterizing this interaction.

The following table summarizes the key crystallographic parameters that would be obtained.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths & Angles | Precise geometric details of the molecule. |

| Torsion Angles | Information about the conformation of flexible parts of the molecule. |

| Intermolecular Distances | Identification of hydrogen bonds, halogen bonds, and other non-covalent interactions. |

Conformational Flexibility and Its Implications for Molecular Design

While a crystal structure provides a static picture of the molecular conformation, in solution, molecules like this compound may exhibit conformational flexibility. nih.govbohrium.comnih.goveurekalert.orgduke.edu The rotation around the single bond connecting the imidamide group to the pyridine ring would be a key conformational variable.

Understanding the conformational preferences and the energy barriers to rotation is crucial for molecular design, particularly in the context of drug discovery. The conformation of a molecule often dictates its ability to bind to a biological target. nih.gov By understanding the factors that influence the conformation of this compound, such as the nature and position of substituents, it may be possible to design derivatives with specific conformational properties to enhance their biological activity or other desired characteristics. Computational modeling techniques, in conjunction with experimental data, would be valuable in exploring the conformational landscape of this molecule and its analogs. chemrxiv.orgnih.govresearchgate.netbeilstein-journals.org

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.

In the context of picolinimidamide (B1582038) derivatives, molecular docking studies have been instrumental in understanding their interaction with specific biological targets. For instance, in the development of selective antagonists for the human adenosine (B11128) A3 receptor (hA₃R), molecular docking has been used to predict the binding poses of various heterocyclic carbonyloxycarboximidamides. These studies have helped to rationalize the observed structure-activity relationships (SAR) and guide the design of new analogues with improved affinity. acs.org The insights gained from docking can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

While specific molecular docking studies on 3-Iodopicolinimidamide hydrochloride are not extensively reported in publicly available literature, the methodology remains a primary tool for investigating its potential biological targets. Such studies would involve preparing a 3D structure of the compound and docking it into the binding sites of various proteins implicated in disease pathways.

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules.

For picolinimidamide derivatives, QSAR and 3D-QSAR studies can be pivotal in optimizing their biological activity. By analyzing a series of related compounds with known activities, these models can identify the key structural features that influence their potency. For example, a 3D-QSAR study on a series of picolinimidamide-based compounds could reveal that a bulky substituent at a particular position on the pyridine (B92270) ring enhances activity, while a polar group at another position diminishes it. This information is then used to design new derivatives with a higher probability of being active.

A combined 3D-QSAR and molecular docking strategy has been successfully applied to understand the binding mechanism of other classes of kinase inhibitors, providing a framework for the rational design of new compounds. researchgate.net Although specific QSAR models for this compound are not readily found, this approach represents a powerful strategy for the future development of this and related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to study the conformational changes of ligands and proteins, the stability of ligand-protein complexes, and to calculate binding free energies.

MD simulations have been employed in the study of picolinimidamide derivatives to refine the results of molecular docking and to gain a deeper understanding of the binding process. For example, in the hit-to-lead optimization of heterocyclic carbonyloxycarboximidamides as hA₃R antagonists, alchemical relative binding free energy calculations, which are based on MD simulations, were used to predict the affinity of new analogues. acs.org These calculations suggested that specific modifications, such as the addition of a bromine atom to the 2-pyridinyl group, could improve binding affinity. acs.org

The following table illustrates the predicted and experimental binding affinities for a series of picolinimidamide derivatives at the hA₃R, showcasing the utility of these computational methods.

| Compound | Predicted ΔΔG (kcal/mol) | Experimental pKᵢ |

| 37 | - | 7.33 |

| 39 | -0.67 | 7.92 |

| 40 | +0.43 | 6.79 |

| 45 | +0.48 | < 5 |

| 46 | +0.27 | 6.22 |

| 47 | -0.21 | 7.19 |

| 48 | +0.13 | 6.99 |

Data sourced from a study on heterocyclic carbonyloxycarboximidamides as selective hA₃R antagonists. acs.org

These simulations can also provide insights into the kinetics of binding, such as the rate at which a ligand binds to and dissociates from its target, which is a critical factor for in vivo efficacy.

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, based on quantum mechanics, are used to determine the electronic properties of molecules, such as their charge distribution, molecular orbitals, and reactivity. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

For this compound, electronic structure calculations can be used to predict its reactivity and metabolic stability. By calculating properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can estimate the molecule's susceptibility to nucleophilic and electrophilic attack. This information is valuable for predicting potential metabolic pathways and for designing compounds with improved stability. While specific electronic structure calculations for this compound are not widely published, the synthesis of picolinimidamide derivatives often involves reactions where understanding the electronic properties of the precursors is crucial.

Cheminformatics and Computational Design Strategies (e.g., Scaffold Hopping, Fragment-Based Design)

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. It plays a crucial role in modern drug discovery, from hit identification to lead optimization. Computational design strategies like scaffold hopping and fragment-based design are used to generate novel molecular structures with desired biological activities.

Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of new chemical series with improved properties. Fragment-based design starts with identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound.

In the broader context of drug discovery, a scaffold hopping strategy was used to design a series of thieno[2,3-d]imidazole derivatives as novel STING agonists, demonstrating the power of this approach. researchgate.net While not directly applied to this compound in the available literature, these cheminformatics-driven design strategies could be employed to explore the chemical space around the picolinimidamide scaffold and identify novel derivatives with enhanced therapeutic potential.

Data Management and Reproducibility in Computational Chemistry Research

The increasing complexity and volume of data generated in computational chemistry research necessitate robust data management practices to ensure the reproducibility and integrity of scientific findings. This includes the systematic storage of input files, output data, analysis scripts, and metadata associated with the calculations.

Several platforms and best practices have been developed to address these challenges. These include the use of electronic lab notebooks, version control systems for scripts, and standardized data formats. Adhering to the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles is becoming increasingly important in the field. For computational studies on compounds like this compound, proper data management would ensure that the results of molecular docking, QSAR, and MD simulations are transparent, verifiable, and can be built upon by future research.

Pharmacological and Biological Activity Research

Investigation of Antimicrobial Properties of Picolinimidamide (B1582038) Derivatives

Research into the antimicrobial potential of pyridine-containing compounds has identified notable activity in various derivatives. Picolinium salts, which share the pyridine (B92270) core structure, have demonstrated a wide spectrum of antimicrobial efficacy. Studies on picolinium salts with C14 and C16 alkyl side chains revealed antimicrobial results that were similar to or better than established agents like benzalkoniums. nih.govnih.gov These compounds were particularly effective against Gram-positive bacteria, including Staphylococcus aureus, with efficacy comparable to or exceeding that of benzalkonium salts. nih.gov Their fungicidal properties were also found to be substantially more potent. nih.govnih.gov

Furthermore, specific picolinamide (B142947) derivatives have been developed that show potent and selective action against particular pathogens. One such derivative, 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, was identified as a powerful antibacterial agent against Clostridioides difficile. researchgate.net Across 101 strains of this bacterium, the compound exhibited MIC50 and MIC90 values of 0.12 and 0.25 µg/mL, respectively, indicating high potency. researchgate.net Its mechanism of action was determined to be the targeting of cell-wall biosynthesis. researchgate.net Other research has shown that transition metal derivatives of picolinic acid, known as picolinates, possess strong antibacterial activity against bacteria that commonly affect food. researchgate.net Additionally, alkyl pyridinol compounds, another class of pyridine derivatives, have shown significant antimicrobial effects, particularly against Gram-positive bacteria like various strains of S. aureus. mdpi.com

Exploration of Anticancer Activities in In Vitro Cell Line Models

The anticancer potential of picolinimidamide (also known as picolinamidine) derivatives has been a key area of investigation. These compounds have demonstrated significant antiproliferative effects across a wide range of cancer cell types.

Thienylpicolinamidine derivatives have been shown to be highly active against a panel of 60 human cancer cell lines, representing nine different types of cancer. nih.gov The in vitro screening revealed that these compounds elicited mainly cytotoxic activity, with some derivatives showing profound growth-deterring power at sub-micromolar concentrations. nih.gov For instance, the 4-methoxyphenyl (B3050149) derivative 4a exhibited a GI50 (50% growth inhibition) of 0.34 μM against the SR leukemia cell line and 0.43 μM against the SW-620 colon cancer cell line. nih.gov Importantly, these novel picolinamidines demonstrated selectivity, as they did not affect normal human fibroblasts, with selectivity indices ranging from 13 to 21. nih.gov

Similarly, various picolinamide derivatives have been synthesized and evaluated for their cytotoxic activity. In one study, new derivatives were screened against the A549 lung cancer cell line, with several compounds showing potent activity. nih.gov Another study focused on 4-(4-amino phenoxy) picolinamide derivatives found a lead compound that was 2.4-fold more active than the established drug cabozantinib (B823) against the A549 cell line, with an IC50 value of 0.26 µM. bioworld.com

Table 1: In Vitro Antiproliferative Activity of Thienylpicolinamidine Derivatives

| Compound | Cancer Cell Line | Activity Type | GI50 Value (µM) | Reference |

| 4-methoxyphenyl derivative (4a) | SR (Leukemia) | Cytotoxic | 0.34 | nih.gov |

| 4-methoxyphenyl derivative (4a) | SW-620 (Colon) | Cytotoxic | 0.43 | nih.gov |

| 4-methoxyphenyl derivative (4a) | NCI-H460 (Non-Small Cell Lung) | Cytotoxic | 0.52 | nih.gov |

| 3-chloro-4-methoxyphenyl derivative (4b) | SR (Leukemia) | Cytotoxic | 0.58 | nih.gov |

| 3-chloro-4-methoxyphenyl derivative (4b) | K-562 (Leukemia) | Cytotoxic | 0.90 | nih.gov |

Investigations into the mechanisms underlying the anticancer effects of picolinimidamide and its derivatives have pointed towards the modulation of cell cycle progression and, in some cases, the induction of apoptosis.

Treatment of A549 lung cancer cells with a specific picolinamide derivative resulted in cell cycle arrest at the G2/M phase, which was confirmed by annexin (B1180172) V-FITC staining indicating pro-apoptotic activity. nih.gov Another study on 4-(4-amino phenoxy) picolinamide derivatives demonstrated that the lead compound induced apoptosis in A549 cells in a dose-dependent manner. bioworld.com This compound also caused cell cycle arrest in the G0/G1 phase, with the arrest rate increasing with the dose. bioworld.com

Conversely, a study on thienylpicolinamidine derivatives found that their antiproliferative mechanism likely works through arresting the cell cycle without significantly affecting key apoptosis proteins. These compounds were found to downregulate the expression of key cell cycle genes, cdk1 and topoII, but did not affect p53 or caspase 3 activity. nih.gov A separate study on a novel picolinic acid derivative showed it induced apoptosis in A549 lung cancer cells by triggering the activation of caspases 3, 4, and 9, which are crucial executioner and initiator caspases in apoptotic pathways. researchgate.net

Table 2: Mechanistic Actions of Picolinamide/Picolinamidine Derivatives

| Compound Class | Cell Line | Cell Cycle Effect | Apoptotic Effect | Reference |

| Picolinamide derivative (9a) | A549 (Lung) | Arrest at G2/M phase | Pro-apoptotic activity | nih.gov |

| 4-(4-amino phenoxy) picolinamide | A549 (Lung) | Arrest at G0/G1 phase | Dose-dependent induction | bioworld.com |

| Thienylpicolinamidine derivatives | HepG2 (Liver) | Downregulation of cdk1, topoII | No effect on p53 or caspase 3 | nih.gov |

| Picolinic acid derivative | A549 (Lung) | Not specified | Activation of caspases 3, 4, 9 | researchgate.net |

Modulation of Enzyme Activities and Signaling Pathways

The therapeutic potential of picolinimidamide derivatives also extends to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer.

Picolinamide-based derivatives have been successfully designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis. nih.govnih.govnih.gov Several compounds showed potent VEGFR-2 inhibitory activity with IC50 values in the nanomolar range, surpassing the reference drug sorafenib. nih.gov

Further multi-kinase inhibition assays revealed that the most potent VEGFR-2 inhibiting picolinamide derivatives also exhibited enhanced potency towards other important receptor tyrosine kinases, including EGFR, HER-2, c-MET, and MER. nih.gov This multi-targeted inhibition is a desirable characteristic in cancer therapy.

Other research has focused specifically on developing picolinamide derivatives as c-MET kinase inhibitors. bioworld.com A lead compound from a series of 4-(4-amino phenoxy) picolinamide derivatives showed excellent activity against c-MET kinase with an IC50 value of 46.5 nM and high selectivity over other kinases like VEGFR-2, Flt3, and c-Kit. bioworld.com

Table 3: Kinase Inhibition Profile of Picolinamide Derivatives

| Derivative Class | Target Kinase | Activity (IC50) | Reference |

| Picolinamide (Compound 7h) | VEGFR-2 | 87 nM | nih.gov |

| Picolinamide (Compound 9a) | VEGFR-2 | 27 nM | nih.gov |

| Picolinamide (Compound 9l) | VEGFR-2 | 94 nM | nih.gov |

| Picolinamide (Compound 7h) | EGFR, HER-2, c-MET, MER | Enhanced potency | nih.gov |

| 4-(4-amino phenoxy) picolinamide | c-MET | 46.5 nM | bioworld.com |

| 4-(4-amino phenoxy) picolinamide | VEGFR-2, Flt3, c-Kit, MEK1 | >100,000 nM | bioworld.com |

CD73 is an enzyme that plays a crucial role in creating an immunosuppressive tumor microenvironment by producing adenosine (B11128). nih.gov Inhibition of CD73 is therefore considered a promising strategy in cancer immunotherapy. nih.govresearchgate.net While extensive research is ongoing to develop potent CD73 inhibitors, a review of the current scientific literature did not reveal a direct link or specific studies investigating 3-Iodopicolinimidamide hydrochloride or other picolinimidamide derivatives as inhibitors of CD73. The primary focus of research for this class of compounds has been on the antimicrobial, cytotoxic, and kinase-inhibiting properties detailed in the preceding sections.

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) Inhibition Research

There is no available research data to suggest that this compound has been investigated as an inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF PHDs). The inhibition of HIF PHDs is a significant area of research for conditions such as anemia and ischemia. nih.govnih.gov This therapeutic strategy aims to stabilize the alpha subunit of hypoxia-inducible factor (HIF-α), promoting the transcription of genes involved in erythropoiesis and angiogenesis. While various small molecules are being explored as HIF PHD inhibitors, information regarding this compound's activity in this area is absent from scientific literature.

Research into Interaction with Specific Biological Targets and Receptors

Information regarding the interaction of this compound with any specific biological targets or receptors is not present in the public scientific domain. Understanding a compound's molecular targets is fundamental to elucidating its mechanism of action and potential therapeutic applications. Without such studies, the pharmacological profile of this compound remains unknown.

Applications as Chemical Probes in Biological Systems

There is no evidence to indicate that this compound has been developed or utilized as a chemical probe. Chemical probes are selective small molecules used to study the function of proteins and biological pathways. nih.goveubopen.org The development of such tools is a critical component of chemical biology and drug discovery, enabling the validation of new drug targets. nih.gov The absence of literature on this compound suggests it has not been characterized for this purpose.

Immunomodulatory Research Pathways (e.g., in Cancer Immunotherapy Contexts)

No research has been published detailing any immunomodulatory effects of this compound. Immunomodulation, the alteration of the immune system's function, is a cornerstone of modern therapeutics, particularly in the field of cancer immunotherapy. nih.govpharmaceutical-journal.com Research in this area explores how compounds can enhance or suppress immune responses to treat various diseases. nih.govnih.gov There is currently no data to connect this compound to any immunomodulatory research pathways.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

A comprehensive search of scientific databases yields no specific studies on the biological activity of 3-Iodopicolinimidamide hydrochloride. Consequently, the key structural features required for any potential biological effect remain unelucidated. In a typical research scenario, the initial steps would involve screening the compound against various biological targets to identify any activity. Following a confirmed "hit," SAR exploration would commence. For this compound, hypothetical features of interest would include:

The Picolinimidamide (B1582038) Scaffold: The arrangement of the pyridine (B92270) ring and the imidamide group forms the core structure. Its geometry and electronic properties would be critical for binding to a biological target.

The Iodine Atom at Position 3: The nature of the substituent on the pyridine ring is a key determinant of activity. An iodine atom is a large, lipophilic halogen that can participate in halogen bonding—a specific type of non-covalent interaction that can be crucial for ligand-receptor binding. Its position at the 3-locus of the pyridine ring dictates the spatial orientation of these potential interactions.

The Imidamide Functional Group: This group contains both hydrogen bond donors and acceptors, which are critical for forming specific interactions with biological macromolecules like proteins or nucleic acids.

The Hydrochloride Salt: The salt form influences the compound's physicochemical properties, such as solubility and stability, which are vital for its handling and potential bioavailability.

Without experimental data, the precise role of these features in any biological context for this compound is unknown.

Impact of Substituent Modifications on Potency, Selectivity, and Biological Pathways

No studies have been published detailing the systematic modification of the this compound structure. Therefore, the impact of such modifications on potency, selectivity, and biological pathways has not been documented.

In a typical drug discovery program, a series of analogs would be synthesized to probe the SAR. For this compound, such a study might involve:

Modification of the Halogen: Replacing the iodine at the 3-position with other halogens (e.g., fluorine, chlorine, bromine) would systematically alter the size, electronegativity, and halogen-bonding capability of the substituent. This could reveal whether a halogen bond is important for activity and how electronic effects influence potency.

Positional Isomerism: Moving the iodine to other positions on the pyridine ring (e.g., 2-, 4-, 5-, or 6-position) would explore the spatial requirements of the target's binding pocket.

Replacement of the Iodine: Substituting the iodine with other functional groups (e.g., methyl, cyano, methoxy) would probe the effects of different electronic and steric properties on activity.

Modification of the Imidamide Group: Altering the imidamide moiety could influence binding affinity and metabolic stability.

The following table illustrates a hypothetical set of modifications that would be synthesized to explore the SAR, though it must be stressed that the activity data for these compounds are not available in the literature.

| Compound ID | R1 (Position 3) | R2 (Position 5) | Hypothetical Activity |

| 1 | I | H | Unknown |

| 2 | Br | H | Unknown |

| 3 | Cl | H | Unknown |

| 4 | F | H | Unknown |

| 5 | H | I | Unknown |

| 6 | H | Br | Unknown |

Rational Design and Synthesis of Analogs for Enhanced Efficacy

The rational design of new chemical entities relies on a known biological target and, ideally, a high-resolution structure of the target-ligand complex. Since no biological target has been identified for this compound, there are no reports of rational design efforts to enhance its efficacy.

Should a target be identified, computational tools such as molecular docking and molecular dynamics simulations would be employed to predict how analogs might bind. This "in silico" analysis would guide the synthesis of new compounds with a higher probability of improved activity. The synthesis of picolinimidamides can generally be achieved from the corresponding picolinonitriles, but specific synthetic routes for 3-iodo substituted analogs have not been detailed in peer-reviewed publications.

Optimization of Molecular Scaffolds for Drug Discovery

The optimization of a molecular scaffold is a critical phase in drug discovery that aims to improve the "drug-like" properties of a lead compound. This includes enhancing potency and selectivity while improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and reducing toxicity.

There is no information available regarding the optimization of the 3-iodopicolinimidamide scaffold. Such a program would involve extensive medicinal chemistry efforts to balance the various properties required for a successful drug candidate. For example, while the iodine atom might be crucial for potency, it could also introduce liabilities such as metabolic instability or off-target toxicity, which would need to be addressed through further chemical modifications. The broader picolinamide (B142947) and pyridine scaffolds are common in medicinal chemistry, but specific optimization data for this particular halogenated imidamide are absent from the literature.

Preclinical Research and Pharmacological Profiling

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Animal Models

The characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of preclinical assessment. These pharmacokinetic studies determine how an organism affects a drug. However, no specific data on the ADME properties of 3-Iodopicolinimidamide hydrochloride in any animal models have been published.

Absorption and Distribution Studies

Information regarding the absorption and distribution of this compound is not publicly available. Such studies would typically investigate the rate and extent to which the compound is absorbed into the bloodstream and its subsequent distribution into various tissues and organs.

Metabolism and Excretion Research in Animal Models

Similarly, there is no available research detailing the metabolic pathways of this compound or its routes of excretion from the body in preclinical animal models. These studies are crucial for understanding how the compound is chemically altered by the organism and eliminated, which has significant implications for its efficacy and potential toxicity.

Efficacy Studies in Disease Models (e.g., in vivo animal models of cancer or infection)

Efficacy studies in relevant animal models of disease are essential to demonstrate a compound's potential therapeutic benefit. Despite the importance of such research, no in vivo efficacy data for this compound in any disease models, including those for cancer or infectious diseases, have been reported in the available literature. These studies would typically involve administering the compound to animals with induced or naturally occurring diseases and monitoring for therapeutic outcomes.

Target Engagement and Mechanism-of-Action Validation in Preclinical Systems

Understanding how a compound interacts with its biological target and the subsequent molecular events that lead to a therapeutic effect is a critical aspect of preclinical research. There is currently no public information available that elucidates the specific biological target of this compound or validates its mechanism of action in preclinical systems. Such studies are vital for confirming that the compound is acting as intended and for identifying potential biomarkers of response.

Derivatization and Analytical Method Development

Development of Derivatization Strategies for Enhanced Analytical Detection (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

The primary goal of derivatization is to modify the chemical structure of an analyte to improve its analytical performance, such as enhancing its chromatographic retention, improving its ionization efficiency for mass spectrometry, or introducing a fluorescent or UV-active chromophore for optical detection. nih.gov For 3-Iodopicolinimidamide hydrochloride, the amidine group, being a primary amine, is a prime target for derivatization.

Several derivatization reagents are known to react with primary amines to form more stable and readily detectable products. researchgate.net For instance, dansyl chloride reacts with primary and secondary amines to produce highly fluorescent derivatives that also show enhanced ionization in electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.net Another potential strategy could involve the use of pyrylium (B1242799) salts, which selectively react with primary amines to form stable pyridinium (B92312) salts with a fixed positive charge, significantly enhancing detection sensitivity in LC-MS analysis. shimadzu-webapp.eu

The choice of derivatization agent would depend on the specific analytical goals, such as the desired level of sensitivity and the complexity of the biological matrix. A comparative analysis of potential derivatization agents for the amidine group of this compound is presented in Table 1.

| Derivatization Reagent | Target Functional Group | Potential Advantages for LC-MS/MS Analysis |

| Dansyl Chloride | Primary Amine (Amidine) | Forms stable, fluorescent derivatives; enhances ionization efficiency. nih.govresearchgate.net |

| o-Phthalaldehyde (OPA) | Primary Amine (Amidine) | Creates fluorescent derivatives; can be fine-tuned with different thiols. nih.gov |

| Fluorenyl-methyl chloroformate (Fmoc-Cl) | Primary Amine (Amidine) | Useful under highly acidic chromatographic conditions; provides good ionization. nih.gov |

| Pyrylium Salts | Primary Amine (Amidine) | Introduces a fixed positive charge, leading to significant signal enhancement. shimadzu-webapp.eu |

These derivatization strategies would likely improve the chromatographic behavior of the polar this compound on reversed-phase columns and increase its sensitivity for LC-MS/MS detection, allowing for lower limits of quantification.

Applications in Targeted Metabolomics and Lipidomics Research

Targeted metabolomics aims to quantify a specific set of known metabolites, while lipidomics focuses on the global study of lipids in a biological system. uzh.ch The introduction of a xenobiotic compound like this compound can perturb various metabolic pathways.

In the context of targeted metabolomics, the analysis of pyridine (B92270) derivatives is of interest as they are involved in various metabolic pathways. nih.govgenome.jp An analytical method for this compound could be integrated into a broader targeted metabolomics panel to study its effects on endogenous pyridine-containing metabolites or other related pathways. Given its polar nature, it would likely be analyzed alongside other polar primary metabolites such as amino acids, organic acids, and sugars. nih.govresearchgate.net

While not a lipid itself, the interaction of halogenated compounds with lipid membranes is a subject of research. nih.gov In lipidomics, the focus would be on the indirect effects of this compound on lipid profiles. For instance, its presence could alter cellular membrane composition or signaling pathways involving lipids. Advanced lipidomics techniques could reveal changes in specific lipid classes, such as phosphatidylcholines or sphingolipids, in response to the compound. uzh.chnih.gov Table 2 outlines potential research applications in these fields.

| Research Area | Potential Application for this compound | Rationale |

| Targeted Metabolomics | Quantification alongside endogenous polar metabolites. | The compound's high polarity makes it suitable for inclusion in HILIC-based metabolomics methods that target polar compounds. nih.govresearchgate.net |

| Studying perturbations in pyridine metabolism. | As a pyridine derivative, it may influence pathways involving endogenous pyridines. nih.govnih.gov | |

| Lipidomics | Investigating indirect effects on cellular lipid profiles. | Halogenated compounds can interact with and alter the properties of lipid membranes. nih.gov |

| Assessing changes in lipid-based signaling pathways. | Cellular stress induced by a xenobiotic can lead to alterations in signaling lipids. uzh.ch |

Advanced Analytical Methodologies for Quantification in Complex Biological Matrices

Quantifying a polar compound like this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges. researchgate.netcstti.com These matrices contain a multitude of endogenous components that can interfere with the analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) is a powerful technique for the separation and quantification of highly polar compounds that are poorly retained in reversed-phase chromatography. nih.govchromatographyonline.comwaters.com This approach would be well-suited for the direct analysis of this compound, potentially without the need for derivatization. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which is also beneficial for enhancing ESI-MS sensitivity. chromatographyonline.com

The development of a robust HILIC-MS/MS method would involve optimizing several parameters, as detailed in Table 3.

| Parameter | Key Considerations for this compound Analysis |

| Stationary Phase | Selection of an appropriate HILIC column (e.g., unbonded silica, amide, or zwitterionic) to achieve optimal retention and peak shape. waters.com |

| Mobile Phase | Optimization of the organic solvent (typically acetonitrile), aqueous component, and buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) to control retention and ionization. nih.govresearchgate.net |

| Sample Preparation | Use of protein precipitation or solid-phase extraction to remove interfering matrix components and concentrate the analyte. cstti.commdpi.com |

| Mass Spectrometry | Development of a highly selective and sensitive multiple reaction monitoring (MRM) method by optimizing precursor and product ion selection and collision energy. rsc.org |

By employing such advanced methodologies, it would be possible to develop a validated analytical method for the reliable quantification of this compound in various biological matrices, which is a prerequisite for detailed pharmacokinetic and metabolic studies. researchgate.netmdpi.com

Potential Research Applications and Future Directions

Role in Radiotheranostic Agent Development and Radioisotope Labeling

The presence of a stable iodine atom on the picolinimidamide (B1582038) scaffold makes 3-iodopicolinimidamide hydrochloride a prime candidate for the development of radiotheranostic agents. The concept of radiotheranostics involves the use of a single agent for both diagnosis (imaging) and therapy. nih.gov The iodine atom can be replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-131, to create a radiolabeled version of the molecule.

The choice of radioisotope is crucial and depends on the intended application. For diagnostic purposes, gamma emitters like Iodine-123 or positron emitters like Iodine-124 would be suitable for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, respectively. nih.gov For therapeutic applications, beta-emitting isotopes such as Iodine-131 could be employed to deliver a cytotoxic radiation dose to targeted cells. nih.gov

The development of such agents would involve a multi-step process, beginning with the efficient and stable incorporation of the radioisotope into the this compound structure. Subsequent in vitro and in vivo studies would be necessary to evaluate the radiolabeled compound's stability, pharmacokinetic profile, and targeting efficacy. The picolinimidamide core could be further modified to attach a targeting moiety, such as a peptide or antibody, to direct the radiopharmaceutical to specific biological targets, like cancer cells. nih.gov The overarching goal is to create agents that can visualize and treat diseases at the molecular level, a cornerstone of personalized medicine. nih.gov

Application as Ligands for Metal Ion Complexation in Research Settings

The picolinimidamide moiety of this compound contains nitrogen donor atoms that have the potential to coordinate with a variety of metal ions. This characteristic suggests its application as a ligand in coordination chemistry. The formation of metal complexes can significantly alter the physicochemical properties of the organic ligand, leading to novel applications.

In a research setting, this compound could be investigated for its ability to form stable complexes with transition metals or lanthanides. The coordination behavior, including the stoichiometry and stability of the resulting complexes, would need to be thoroughly characterized using techniques such as X-ray crystallography, spectroscopy, and potentiometric titrations. rsc.org

The resulting metal complexes could be explored for various research purposes. For instance, complexes with paramagnetic metal ions, such as gadolinium(III), could be investigated as potential contrast agents for magnetic resonance imaging (MRI). rsc.org Alternatively, complexes with fluorescent metal ions could be developed as probes for biological imaging. The iodine atom could also serve as a heavy atom to facilitate crystallographic studies of metal-ligand interactions.

Emerging Research Areas for Iodinated Picolinimidamide Derivatives

The introduction of an iodine atom into organic scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity. mdpi.com Consequently, emerging research with iodinated picolinimidamide derivatives, including this compound, is likely to focus on exploring their therapeutic potential in various disease areas.

One promising area is the development of novel antimicrobial agents. Research on other iodinated heterocyclic compounds, such as iodo-quinoline derivatives, has demonstrated their potential to inhibit microbial growth and biofilm formation. mdpi.com Similarly, iodinated picolinimidamide derivatives could be screened for their activity against a panel of pathogenic bacteria and fungi.

Another area of interest is cancer research. The pyridine (B92270) and imidamide functionalities are present in numerous biologically active compounds. The addition of an iodine atom can modulate properties such as lipophilicity and metabolic stability, potentially leading to enhanced anticancer activity. Research could focus on synthesizing a library of iodinated picolinimidamide derivatives and evaluating their cytotoxicity against various cancer cell lines. nih.gov The mechanism of action of any active compounds would then be a subject for further investigation.

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The exploration of this compound and its derivatives presents a wealth of interdisciplinary research opportunities at the interface of chemical biology and medicinal chemistry. The design and synthesis of novel derivatives would require expertise in synthetic organic chemistry. mdpi.com

Computational chemistry and molecular modeling could be employed to predict the binding of these compounds to biological targets and to guide the design of more potent and selective molecules. nih.gov This in silico approach can help prioritize synthetic targets and reduce the time and cost of drug discovery. nih.gov

Once synthesized, the biological activity of these compounds would need to be evaluated through a variety of in vitro and in vivo assays, a core activity in medicinal chemistry and pharmacology. mdpi.com This could involve screening for enzymatic inhibition, receptor binding, or cellular effects.

Furthermore, the development of these compounds as chemical probes could provide valuable tools for chemical biologists to study biological processes. For example, a radiolabeled or fluorescently tagged derivative of this compound could be used to track the localization and dynamics of its biological target within a cell or organism. This synergy between synthetic chemistry, computational modeling, and biological evaluation is essential for advancing our understanding of disease and developing new therapeutic interventions. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Iodopicolinimidamide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of picolinimidamide derivatives typically involves introducing substituents (e.g., iodine) to pyridine precursors via halogenation or nucleophilic substitution. For iodinated analogs, electrophilic iodination using iodine monochloride (ICl) or directed ortho-metalation strategies are common. Post-functionalization with amidine groups can be achieved via Pinner-type reactions using nitriles and ammonia .

- Critical Parameters : Temperature (e.g., 0–5°C for iodine stability), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:1.2 substrate:iodinating agent) significantly affect yield. Purity is optimized via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H/C NMR confirms regioselective iodination (deshielded aromatic protons at δ 8.2–8.5 ppm) and amidine protonation (NH signals at δ 6.5–7.0 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS detects [M+H] peaks (expected m/z: ~278 for CHIN) and verifies >95% purity.

- XRD : Single-crystal X-ray diffraction resolves iodine positioning and hydrochloride counterion interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of this compound across different assays?

- Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For instance, discrepancies in IC values may arise from assay-specific factors:

- Enzyme assays : Buffer pH (e.g., 7.4 vs. 6.5) affects ionization of the amidine group.

- Cellular assays : Membrane permeability varies with logP (iodine’s hydrophobicity) and transporter expression.

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant inter-assay differences. Replicate experiments under standardized conditions (e.g., 37°C, 5% CO) .

Q. What strategies optimize the stability of this compound in aqueous formulations for in vivo studies?

- Methodology :

- pH adjustment : Stabilize the hydrochloride salt in buffers (pH 3.0–4.5) to prevent hydrolysis of the amidine group.

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life.

- Degradation analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., de-iodinated byproducts) are identified via LC-MS/MS .

Q. How do computational models predict the binding interactions of this compound with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). The iodine atom’s van der Waals radius (1.98 Å) may occupy hydrophobic pockets.

- MD simulations : GROMACS simulations (100 ns, NPT ensemble) assess stability of hydrogen bonds between the amidine group and catalytic residues (e.g., Asp86 in trypsin-like proteases).

- QSAR : Correlate substituent electronegativity (iodine: 2.66) with inhibitory potency across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.